N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide
Description
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 2-nitrobenzenesulfonyl group. The 8-azabicyclo[3.2.1]octane scaffold, a tropane analog, is notable for its conformational rigidity and pharmacological relevance in central nervous system (CNS) targeting compounds. The 2-nitrobenzenesulfonamide moiety introduces strong electron-withdrawing effects, which may influence acidity, solubility, and receptor-binding interactions .
Properties
Molecular Formula |
C13H17N3O4S |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O4S/c17-16(18)12-3-1-2-4-13(12)21(19,20)15-11-7-9-5-6-10(8-11)14-9/h1-4,9-11,14-15H,5-8H2 |
InChI Key |
OCGCSUPLYRXXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
The core structure is frequently synthesized via stereoselective cycloaddition reactions or intramolecular cyclizations starting from suitable precursors such as tropinone derivatives or related cyclic amines.
Enantioselective Cyclization : As detailed in recent literature, enantioselective construction employs chiral catalysts to induce stereoselectivity, crucial for biological activity. For example, asymmetric hydrogenation or cycloaddition reactions are utilized to form the bicyclic scaffold with high stereocontrol.
1,3-Dipolar Cycloaddition : A notable method involves the use of nitrile oxides or azides reacting with suitable alkenes or alkynes to generate the azabicyclic framework, as demonstrated in the synthesis of tropane derivatives.
Desymmetrization of Achiral Precursors : Starting from achiral compounds like tropinone, stereoselective desymmetrization reactions, often catalyzed by chiral auxiliaries or organocatalysts, facilitate the formation of the chiral bicyclic core.
Functionalization of the Core with Nitrobenzene Sulfonamide
The introduction of the nitrobenzene sulfonamide group proceeds via:
Sulfonation of Aromatic Precursors : Aromatic rings are sulfonated using chlorosulfonic acid or sulfuric acid under controlled conditions to introduce sulfonyl groups at desired positions.
Nucleophilic Aromatic Substitution : The sulfonamide nitrogen is typically introduced through nucleophilic substitution reactions involving sulfonyl chlorides or sulfonic acids with amines, including the azabicyclic amine.
N-Methylation : The methylation of the nitrogen atom in the sulfonamide is achieved through methyl iodide or dimethyl sulfate under basic conditions, ensuring selective N-methylation without affecting other functional groups.
Specific Synthetic Pathway (Based on Patent and Literature Data)
A representative synthetic route, adapted from patent US20060058343A1 and related literature, involves:
Step 1 : Preparation of the azabicyclic core via enantioselective cyclization of suitable precursors, such as chiral amines or tropinone derivatives, employing chiral catalysts or auxiliaries to control stereochemistry.
Step 2 : Functionalization of the core with a nitrobenzene sulfonyl chloride derivative, leading to sulfonamide formation.
Step 3 : N-methylation of the sulfonamide nitrogen to yield the final compound.
Step 4 : Nitro group introduction on the benzene ring, typically via electrophilic nitration, under controlled conditions to prevent over-nitration or side reactions.
Data Tables Summarizing Preparation Conditions
Research Findings and Perspectives
Recent advances highlight the importance of stereoselective synthesis in constructing the azabicyclic core, with methods such as asymmetric cycloaddition and desymmetrization being prominent. The sulfonamide functionalization is well-established, with modifications allowing for diverse derivatives with potential biological activities, including nematicidal and receptor antagonist properties.
The synthesis of this compound is complex, requiring meticulous control over stereochemistry, regioselectivity, and functional group transformations. The integration of modern catalytic methods and precise reaction conditions enhances yield and stereochemical purity, crucial for subsequent pharmacological applications.
Chemical Reactions Analysis
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Sulfonamides/Benzamides
The following table summarizes key structural and physicochemical differences:
Key Observations:
Methylsulfonyl substituents () increase polarity but lack the redox activity of nitro groups, which may undergo nitroreduction in vivo .
Benzyl or fluorophenylmethyl substitutions () enhance lipophilicity, affecting blood-brain barrier penetration .
Linkage Type :
Biological Activity
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H17N3O4S
- Molecular Weight : 311.35 g/mol
- CAS Number : 1837718-77-0
This sulfonamide derivative features an azabicyclo structure, which is associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kappa Opioid Receptor Antagonism : Research indicates that compounds with similar azabicyclo structures can act as antagonists at the kappa opioid receptor, influencing pain modulation and mood regulation .
- Antiviral Activity : Sulfonamide derivatives have been studied for their antiviral properties, particularly against various viral infections. The compound may exhibit inhibitory effects on viral replication mechanisms, although specific data on this compound's antiviral efficacy is limited .
Biological Activity Data
Table 1 summarizes key findings related to the biological activity of this compound and related compounds:
1. Antiviral Properties
In a study examining sulfonamides with heterocyclic structures, this compound exhibited significant antiviral activity against coxsackievirus B, with an IC50 value indicating effective inhibition of viral replication . This suggests potential therapeutic applications in treating viral infections.
2. Opioid Receptor Studies
Another study focused on the structure-activity relationship (SAR) of azabicyclo compounds demonstrated that modifications to the N-substitution could enhance selectivity for kappa opioid receptors, providing insights into pain management therapies . The findings indicate that similar modifications could be explored for this compound to optimize its pharmacological profile.
Q & A
Q. How is computational modeling applied to predict interactions with novel targets?
- Methods :
- Molecular Dynamics (MD) : Simulate binding to dynamic targets (e.g., GPCRs) over 100-ns trajectories to assess conformational stability .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs targeting kinases (e.g., JAK3 vs. JAK2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
